molecular formula C16H20N2OS2 B13992513 2-(1-Adamantyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one CAS No. 70218-64-3

2-(1-Adamantyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

Cat. No.: B13992513
CAS No.: 70218-64-3
M. Wt: 320.5 g/mol
InChI Key: HMSOQBWOUWEVIC-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a synthetic organic compound that features a unique combination of adamantane and thiazolidinone moieties The adamantane group is known for its rigid, diamond-like structure, while the thiazolidinone ring is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one typically involves the reaction of 1-adamantylamine with a thiazole derivative under specific conditions. The reaction may proceed through the formation of an intermediate, which then cyclizes to form the thiazolidinone ring. Common reagents used in this synthesis include thionyl chloride, sulfur, and various catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiazolidinone ring.

    Substitution: The adamantane and thiazole groups can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-Adamantyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantane group can enhance the compound’s stability and bioavailability, while the thiazolidinone ring can participate in various chemical interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Adamantyl)-1,3-thiazolidin-4-one: Lacks the thiazole group, which may affect its reactivity and applications.

    3-(1,3-Thiazol-2-yl)-1,3-thiazolidin-4-one: Lacks the adamantane group, potentially altering its stability and bioavailability.

Uniqueness

2-(1-Adamantyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is unique due to the presence of both the adamantane and thiazole groups, which confer distinct chemical and physical properties. This combination can enhance its potential for various applications compared to similar compounds.

Properties

CAS No.

70218-64-3

Molecular Formula

C16H20N2OS2

Molecular Weight

320.5 g/mol

IUPAC Name

2-(1-adamantyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H20N2OS2/c19-13-9-21-14(18(13)15-17-1-2-20-15)16-6-10-3-11(7-16)5-12(4-10)8-16/h1-2,10-12,14H,3-9H2

InChI Key

HMSOQBWOUWEVIC-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4N(C(=O)CS4)C5=NC=CS5

Origin of Product

United States

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